Cas no 31044-82-3 (2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride)

2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride structure
31044-82-3 structure
Product Name:2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride
CAS No:31044-82-3
MF:C5H18Cl3N3
MW:226.575518131256
CID:298351
PubChem ID:53411811
Update Time:2025-09-21

2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediamine,2-(aminomethyl)-2-methyl-, hydrochloride (1:3)
    • 2-(aminomethyl)-2-methylpropane-1,3-diamine,trihydrochloride
    • Ethylidintris(methylamine) trihydrochloride
    • 1,3-Propanediamine, 2-(aminomethyl)-2-methyl-, trihydrochloride
    • 31044-82-3 (non-salt)
    • AKOS028113206
    • 2-(aminomethyl)-2-methylpropane-1,3-diamine;trihydrochloride
    • 1,1,1-Tris(aminomethyl)ethane trihydrochloride, Ethylidintris(methylamine) trihydrochloride
    • 2-(Aminomethyl)-2-methylpropane-1,3-diamine--hydrogen chloride (1/3)
    • 2-(AMINOMETHYL)-2-METHYLPROPANE-1,3-DIAMINETRIHYDROCHLORIDE
    • 2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride, >=95.0% (NT)
    • 2-(AMINOMETHYL)-2-METHYL-1,3-PROPANEDIAMINE TRIHYDROCHLORIDE
    • 2-(AMINOMETHYL)-2-METHYLPROPANE-1,3-DIAMINE TRIHYDROCHLORIDE
    • 31044-82-3
    • DTXSID40696507
    • 1,1,1-Tris(aminomethyl)ethane trihydrochloride
    • J-018230
    • 2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride
    • Inchi: 1S/C5H15N3.3ClH/c1-5(2-6,3-7)4-8;;;/h2-4,6-8H2,1H3;3*1H
    • InChI Key: GBKDQELEERCHSD-UHFFFAOYSA-N
    • SMILES: Cl.Cl.Cl.NCC(C)(CN)CN

Computed Properties

  • Exact Mass: 225.057
  • Monoisotopic Mass: 225.057
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 50.4
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.1Ų

Experimental Properties

  • Melting Point: 270 °C (dec.)(lit.)

2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride Security Information

  • Hazardous Material transportation number:UN3261 8/PG 3
  • Hazard Category Code: 22-34
  • Safety Instruction: 26-36/37/39-45
  • Hazardous Material Identification: C

2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride Pricemore >>

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